Monocyclohexyl phthalate

Catalog No.
S560040
CAS No.
7517-36-4
M.F
C14H16O4
M. Wt
248.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monocyclohexyl phthalate

CAS Number

7517-36-4

Product Name

Monocyclohexyl phthalate

IUPAC Name

2-cyclohexyloxycarbonylbenzoic acid

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)

InChI Key

PMDKYLLIOLFQPO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O

Synonyms

2-(3-methylcinnamylhydrazono)propionate, BM 42,304, BM 42304, BM-42.304, BM-42304, MCHP

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O

The exact mass of the compound Monocyclohexyl phthalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Monocyclohexyl phthalate (MCHP, CAS 7517-36-4) is the primary hydrolytic monoester metabolite of the widely used plasticizer dicyclohexyl phthalate (DCHP). In analytical and epidemiological settings, MCHP is strictly procured as a certified reference standard for human biomonitoring, toxicological assays, and environmental exposure assessments. Because parent diesters undergo rapid in vivo metabolism, MCHP serves as the definitive, quantifiable biomarker of DCHP exposure in biological matrices such as urine and serum. Its procurement is essential for laboratories conducting high-throughput LC-MS/MS or GC-MS workflows requiring precise calibration curves and low limits of detection (LOD) for regulatory compliance and exposure modeling [1].

Generic substitution with the parent compound, dicyclohexyl phthalate (DCHP), or other monoester analogs fundamentally fails in biomonitoring workflows. DCHP is not excreted intact; it is rapidly hydrolyzed by esterases and lipases in the gut to form MCHP, meaning urinary or serum assays targeting the parent diester will yield false-negative exposure data [1]. Furthermore, substituting MCHP with other monoesters (e.g., MEHP or MBP) invalidates the specificity of the assay, as these metabolites correspond to entirely different parent plasticizers. Consequently, accurate quantification of DCHP exposure strictly requires unlabeled MCHP for the external calibration curve, paired with an isotopically labeled MCHP internal standard to correct for matrix suppression [2].

Absolute Requirement for MCHP in Urinary Biomonitoring

In human exposure assessments, the parent diester DCHP is virtually undetectable in urine due to rapid in vivo hydrolysis. Studies confirm that DCHP is converted to MCHP and its glucuronide conjugates prior to excretion, making MCHP the mandatory target analyte [1]. Assays attempting to quantify DCHP directly in urine yield near 0% recovery of the parent compound, whereas MCHP provides a direct, quantifiable stoichiometric reflection of exposure.

Evidence DimensionUrinary excretion form and detectability
Target Compound DataExcreted predominantly as MCHP (detectable biomarker)
Comparator Or BaselineDCHP (Parent diester): Not excreted intact (<1% detectability in urine)
Quantified Difference100% reliance on MCHP as the detectable urinary biomarker versus 0% utility for the parent DCHP.
ConditionsIn vivo human metabolism and urinary LC-MS/MS workflows

Procurement of MCHP is mandatory for exposure assays because the parent DCHP cannot be detected in urine, making MCHP the sole viable target for quantification.

Trace-Level Calibration Sensitivity in Biological Matrices

For regulatory and epidemiological biomonitoring, the analytical standard must support ultra-low limits of detection (LOD). When using high-purity MCHP to construct a 10-point external calibration curve (0.1–100 ng/mL) in isotope-dilution LC-MS/MS, laboratories routinely achieve LODs between 0.09 and 0.7 ng/mL in urine [1]. This significantly outperforms generic or mixed phthalate screens that often struggle to achieve sub-nanogram sensitivity due to matrix interference and lack of specific monoester calibration.

Evidence DimensionAnalytical Limit of Detection (LOD)
Target Compound DataMCHP LOD: 0.09 to 0.7 ng/mL in urine
Comparator Or BaselineGeneric phthalate screening methods: Often >1.0 ng/mL LOD
Quantified DifferenceSub-nanogram per milliliter sensitivity enables the accurate detection of trace environmental exposures.
ConditionsIsotope-dilution LC-MS/MS with 10-point calibration curves

High-purity MCHP standards allow laboratories to establish robust calibration curves capable of quantifying low-level background exposures in general populations.

Differential Protein Binding and Cytotoxicity Assessment

Toxicological modeling requires the exact circulating metabolite rather than the parent compound. Spectroscopic and molecular docking analyses demonstrate that MCHP has a significantly lower binding affinity to Human Serum Albumin (HSA) compared to DCHP. At 298 K, the binding constant (Kb) for MCHP is 1.04 × 10^4 M^-1, whereas DCHP exhibits a Kb of 24.82 × 10^4 M^-1 [1]. This ~24-fold difference in protein binding directly alters the systemic circulation half-life and relative cytotoxicity of the compound in vitro.

Evidence DimensionHSA Binding Constant (Kb) at 298 K
Target Compound DataMCHP Kb = 1.04 × 10^4 M^-1
Comparator Or BaselineDCHP Kb = 24.82 × 10^4 M^-1
Quantified DifferenceMCHP exhibits a ~24-fold lower binding affinity to HSA compared to the parent DCHP.
ConditionsSpectroscopic analysis and molecular docking at 298 K

Toxicological laboratories must procure MCHP specifically to model the actual systemic circulation and protein-binding behavior of the metabolite, which differs drastically from the parent compound.

Isotope-Dilution LC-MS/MS Biomonitoring

MCHP is the critical unlabeled standard required to build calibration curves for quantifying DCHP exposure in human urine and serum. It is used in tandem with MCHP-13C4 or MCHP-d4 internal standards to correct for matrix effects in epidemiological studies, enabling sub-nanogram LODs [1].

In Vitro Toxicological and Endocrine Disruption Assays

Because MCHP is the bioactive circulating metabolite, it is the appropriate compound for in vitro assays evaluating Human Serum Albumin (HSA) binding, cytotoxicity, and nuclear receptor activation. Using MCHP provides more physiologically relevant toxicity data than testing the rapidly hydrolyzed parent diester [2].

Environmental and Wastewater Degradation Tracking

MCHP is utilized as a reference standard to monitor the environmental breakdown of DCHP in wastewater treatment plants and surface waters, where parent diesters are rapidly hydrolyzed to monoesters by microbial esterases before further degradation [1].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1335-63-3
7517-36-4

Wikipedia

Monocyclohexyl phthalate

Dates

Last modified: 08-15-2023

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